GSK-J1 Sodium: A Technical Guide to its Mechanism of Action
GSK-J1 Sodium: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the mechanism of action of GSK-J1 sodium, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. It is intended to serve as a technical resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing its molecular interactions and cellular consequences.
Core Mechanism of Action: Inhibition of H3K27 Demethylation
GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3]. These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), a critical epigenetic mark for gene silencing[4]. Specifically, JMJD3 and UTX demethylate trimethylated and dimethylated H3K27 (H3K27me3/me2)[5].
The inhibitory action of GSK-J1 leads to an increase in the global levels of H3K27me3[1][6]. This accumulation of a repressive histone mark results in the silencing of target genes[4]. The mechanism of inhibition is competitive with the cofactor α-ketoglutarate, with the propanoic acid moiety of GSK-J1 mimicking its binding in the catalytic site of the enzyme[7].
Due to its polar carboxylate group, GSK-J1 has limited cell permeability[8][9]. For cellular studies, a cell-permeable ethyl ester prodrug, GSK-J4, is often utilized. Intracellular esterases rapidly hydrolyze GSK-J4, releasing the active GSK-J1[8].
Quantitative Inhibitory Activity
GSK-J1 exhibits high potency and selectivity for the KDM6 subfamily of histone demethylases. The following table summarizes its inhibitory concentrations (IC50) against various histone demethylases as determined by different assays.
| Target Demethylase | Alternative Name | IC50 (nM) | Assay Type | Reference |
| JMJD3 | KDM6B | 60 | Cell-free | [1] |
| JMJD3 | KDM6B | 28 | Not Specified | [2] |
| UTX | KDM6A | 53 | Not Specified | [2] |
| JARID1B | KDM5B | 950 | AlphaScreen | [4] |
| JARID1C | KDM5C | 1760 | AlphaScreen | [4] |
| KDM5B | 170 | Not Specified | [2] | |
| KDM5C | 550 | Not Specified | [2] | |
| KDM5A | 6800 | Not Specified | [2] |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the mechanism of action of GSK-J1 and its downstream effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Histone Demethylase Activity Assay (MALDI-TOF)
This assay quantitatively measures the demethylase activity of enzymes like JMJD3 and UTX and the inhibitory effect of compounds like GSK-J1.
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Reaction Setup :
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Combine purified JMJD3 (1 µM) or UTX (3 µM) with a biotinylated H3K27me3 peptide substrate (10 µM; e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG) in assay buffer (50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate)[1][5].
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Add varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) to the reaction mixture[1][5].
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Incubation :
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Reaction Quenching :
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Sample Preparation and Analysis :
Cellular H3K27me3 Level Assessment
This protocol is used to determine the effect of GSK-J1 on intracellular H3K27me3 levels.
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Cell Culture and Treatment :
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Histone Extraction :
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Harvest the cells and isolate the nuclei.
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Extract histones from the nuclei using an appropriate method, such as acid extraction.
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Western Blot Analysis :
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Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with a primary antibody specific for H3K27me3.
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Use a secondary antibody conjugated to a detection enzyme (e.g., HRP).
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Visualize the bands using a chemiluminescent substrate and quantify the band intensities. Normalize to a loading control such as total Histone H3.
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Cellular and Physiological Consequences
The inhibition of JMJD3 and UTX by GSK-J1 has significant biological effects, primarily through the modulation of gene expression.
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Anti-inflammatory Effects : In human primary macrophages, GSK-J1 (via its prodrug GSK-J4) inhibits the production of pro-inflammatory cytokines like TNF-α in response to LPS stimulation[1][4][8]. This is achieved by increasing H3K27me3 levels at the promoters of inflammatory genes, thereby repressing their transcription[10]. The administration of GSK-J1 has been shown to decrease the inflammatory response in a mouse model of mastitis by regulating the Tlr4/NF-κB–mediated pathway[10].
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Developmental Processes : GSK-J1 can influence cellular differentiation and development. For instance, in MC3T3-E1 pre-osteoblastic cells, GSK-J1 suppresses the expression of key osteogenic transcription factors Runx2 and Osterix[1]. In the developing rat retina, GSK-J1 affects the differentiation of specific neuronal subtypes, increases cell proliferation and apoptosis, and leads to an overall increase in H3K27me3 levels[6].
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK J1 | CAS:1373422-53-7 | H3K27 demethylase JMJD3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. tribioscience.com [tribioscience.com]
- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]
